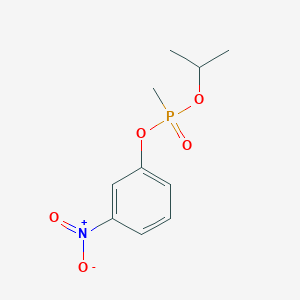
5-(Methanesulfonyl)-4-phenyl-1,2-thiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methanesulfonyl)-4-phenyl-1,2-thiazol-3(2H)-one is an organosulfur compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonyl group, a phenyl ring, and a thiazolone moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonyl)-4-phenyl-1,2-thiazol-3(2H)-one typically involves the reaction of methanesulfonyl chloride with appropriate precursors under controlled conditions. One common method includes the use of methanesulfonic anhydride to promote the formation of thioesters from feedstock acids and thiols . This reaction is carried out in a solvent-free environment, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methanesulfonyl)-4-phenyl-1,2-thiazol-3(2H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfides or thiols.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-(Methanesulfonyl)-4-phenyl-1,2-thiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a biochemical probe for investigating enzyme functions and metabolic pathways.
Medicine: This compound has shown promise in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes involved in disease processes.
Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Methanesulfonyl)-4-phenyl-1,2-thiazol-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or alter signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: A related compound used in the synthesis of methanesulfonates and other derivatives.
Thiazolones: A class of compounds with similar thiazolone moieties but different substituents.
Phenylthiazoles: Compounds that share the phenyl and thiazole rings but lack the methanesulfonyl group.
Uniqueness
5-(Methanesulfonyl)-4-phenyl-1,2-thiazol-3(2H)-one is unique due to the presence of the methanesulfonyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Propriétés
Numéro CAS |
64445-61-0 |
|---|---|
Formule moléculaire |
C10H9NO3S2 |
Poids moléculaire |
255.3 g/mol |
Nom IUPAC |
5-methylsulfonyl-4-phenyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H9NO3S2/c1-16(13,14)10-8(9(12)11-15-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12) |
Clé InChI |
GOKHPBOVIXDWJH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C(=O)NS1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


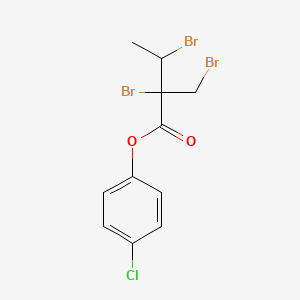
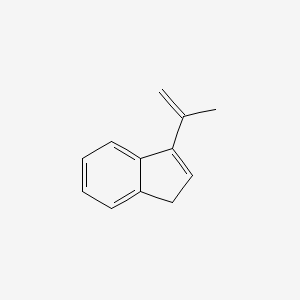
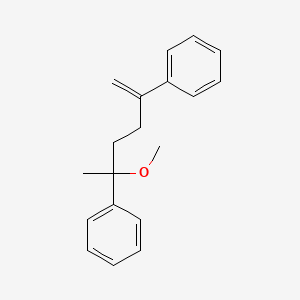
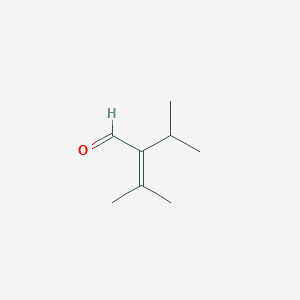
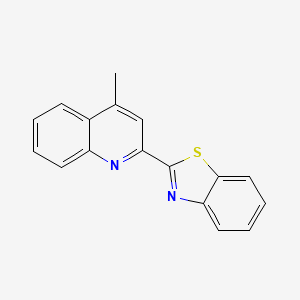

![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)
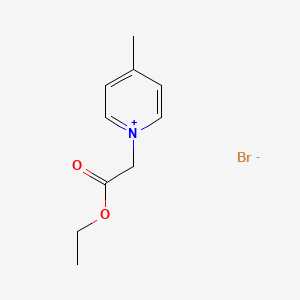


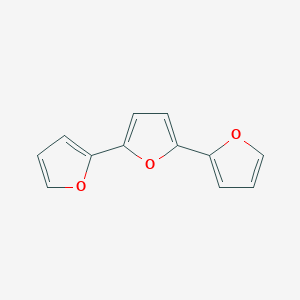
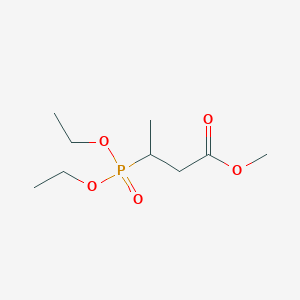
![2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14502204.png)
